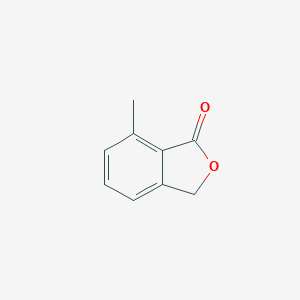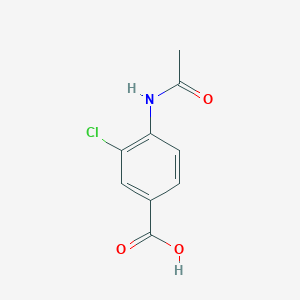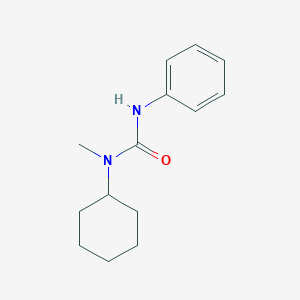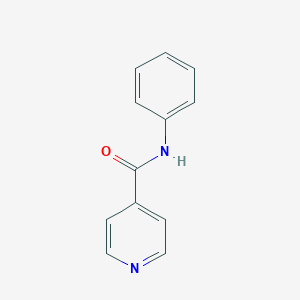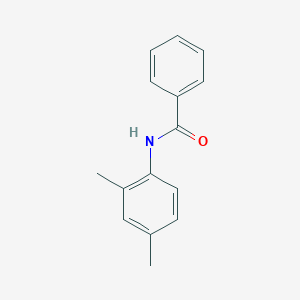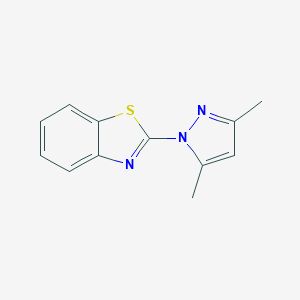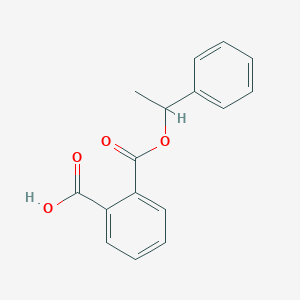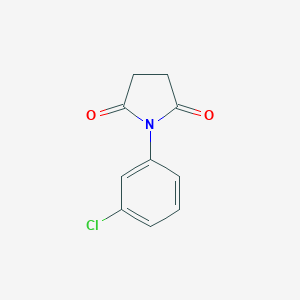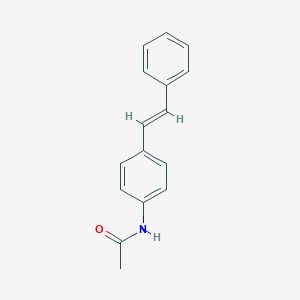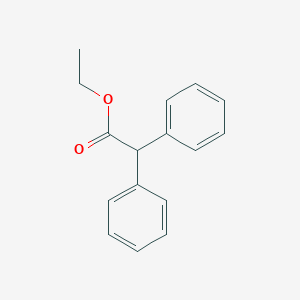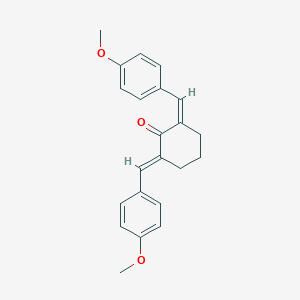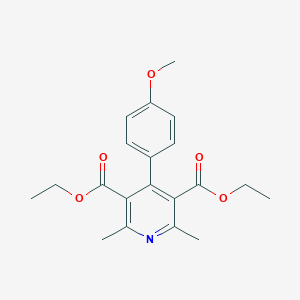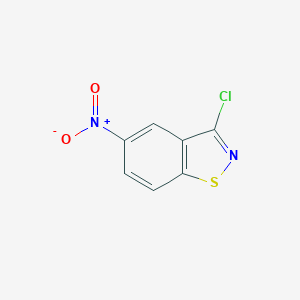
3-Chloro-5-nitro-1,2-benzisothiazole
Übersicht
Beschreibung
3-Chloro-5-nitro-1,2-benzisothiazole (CNBT) is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. CNBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring, with a chlorine atom and a nitro group attached to it.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-nitro-1,2-benzisothiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit antimicrobial, antifungal, and anticancer properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as an anti-inflammatory and analgesic agent. In the field of agriculture, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit insecticidal and herbicidal properties. 3-Chloro-5-nitro-1,2-benzisothiazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In the field of material science, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to exhibit luminescent properties and has been studied for its potential use in organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Chloro-5-nitro-1,2-benzisothiazole varies depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms by disrupting their cell membranes. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to disrupt the nervous system of insects and plants.
Biochemische Und Physiologische Effekte
3-Chloro-5-nitro-1,2-benzisothiazole has been found to have various biochemical and physiological effects depending on its application. In the case of antimicrobial and antifungal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to inhibit the growth of microorganisms without affecting human cells. In the case of anticancer properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to induce apoptosis in cancer cells without affecting normal cells. In the case of insecticidal and herbicidal properties, 3-Chloro-5-nitro-1,2-benzisothiazole has been found to have low toxicity to mammals and birds.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-nitro-1,2-benzisothiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-Chloro-5-nitro-1,2-benzisothiazole is also stable under normal laboratory conditions. However, 3-Chloro-5-nitro-1,2-benzisothiazole has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 3-Chloro-5-nitro-1,2-benzisothiazole is also expensive and not readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-5-nitro-1,2-benzisothiazole. In the field of medicine, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as an anti-inflammatory and analgesic agent. In the field of agriculture, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a natural herbicide and insecticide. In the field of material science, further research is needed to determine the potential of 3-Chloro-5-nitro-1,2-benzisothiazole as a luminescent material for OLEDs. Additionally, further research is needed to determine the toxicity and environmental impact of 3-Chloro-5-nitro-1,2-benzisothiazole.
In conclusion, 3-Chloro-5-nitro-1,2-benzisothiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Chloro-5-nitro-1,2-benzisothiazole and its impact on the environment and human health.
Eigenschaften
CAS-Nummer |
30747-87-6 |
|---|---|
Produktname |
3-Chloro-5-nitro-1,2-benzisothiazole |
Molekularformel |
C7H3ClN2O2S |
Molekulargewicht |
214.63 g/mol |
IUPAC-Name |
3-chloro-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H |
InChI-Schlüssel |
JLKBGSBCVBKCBM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Andere CAS-Nummern |
30747-87-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

